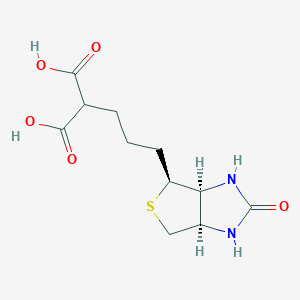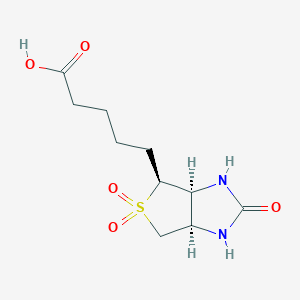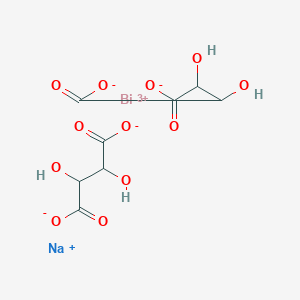
Dibenzyl phosphate
Overview
Description
Dibenzyl phosphate is a dialkyl phosphate .
Synthesis Analysis
This compound can be synthesized by a three-step reaction from benzalcohol with phosphorus trichloride . An efficient and expedient protocol for the synthesis of benzyl phosphonates using KI/K2CO3 as a catalytic system and PEG-400 as benign solvent has been developed . The reaction proceeds smoothly at room temperature achieving excellent selectivity and yield of the corresponding products .
Molecular Structure Analysis
The molecular formula of this compound is C14H15O4P . The InChI is 1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) . The Canonical SMILES is C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 .
Chemical Reactions Analysis
This compound can be used to promote the monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides . It can also be used for the ring-opening reaction of epoxide such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) .
Physical and Chemical Properties Analysis
This compound appears as a white powder . The melting point ranges from 78 - 80 °C . The boiling point is predicted to be 427.6±48.0 °C . The molecular weight is 278.24 g/mol .
Scientific Research Applications
Synthesis of Dihydroxyacetone Phosphate (DHAP) :
- Dibenzyl phosphate has been used in a mild and efficient method for synthesizing DHAP. This process involves the ring opening of benzylglycidol mediated by Lewis acids, offering an overall yield of 74% from racemic benzylglycidol (Meyer, Rohmer, Ponaire, & Grosdemange-Billiard, 2006).
- Another approach involves enzymatic desymmetrization of 2,2-dimethoxypropane-1,3-diol to produce DHAP with high purity and yield in four steps, starting from dihydroxyacetone dimer (Charmantray, El Blidi, Gefflaut, Hecquet, Bolte, & Lemaire, 2004).
Synthesis of Phosphatidic Acids :
- This compound is involved in a CoIII(salen)OTs catalyzed ring-opening of terminal epoxides, which is useful in the synthesis of enantiopure mixed-diacyl phosphatidic acids (Andringa, Jonker, & Minnaard, 2022).
Methodology Improvement :
- A three-step reaction from benzalcohol with phosphorus trichloride was optimized to synthesize this compound with an overall yield of 67.4%. This improvement involves using triethylamine as an acid-binding agent and simplifies solvent separation (Qingchao, Yuhuan, & Chang-shan, 2010).
Dental Composite Properties :
- Research into bioactive dental composites containing amorphous calcium phosphate has identified dibenzylidene sorbitol (DBS) as capable of inducing physical gelation in dental monomers. The study aimed to assess the impact of DBS networks on the properties of these composites (Wilder, Wilson, Quinn, Škrtić, & Antonucci, 2005).
Catalysis in Organic Reactions :
- This compound has been used as a promoter in the palladium-catalyzed alkylation of γ-C(sp(3))-H bonds of picolinamide-protected aliphatic amine substrates with primary alkyl iodides (Zhang, He, Nack, Zhao, Li, & Chen, 2013).
Enantioselective Amination :
- Chiral calcium phosphate-catalyzed enantioselective amination of 2-oxindoles with dibenzyl azodicarboxylate is another notable application, offering high yields and excellent enantioselectivity (Wu, Krishnamurthy, Tummalapalli, & Antilla, 2022).
Glycosidase Inhibitors :
- This compound and phosphonate aglycones have been synthesized as covalent inactivators of retaining α- and β-glycosidases (Rempel & Withers, 2014).
Adsorption Technology for Phosphate Removal :
- Studies have explored the use of various materials, including calcite and carbonaceous sorbents, for adsorptive removal of phosphate from solutions, an important environmental application (Karageorgiou, Paschalis, & Anastassakis, 2007); (Almanassra, Kochkodan, Mckay, Atieh, & Al-Ansari, 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Dibenzyl phosphate, also known as Dibenzyl hydrogen phosphate, is a versatile compound that interacts with various targets. It is primarily used in organic synthesis .
Mode of Action
This compound acts as a reactant in several chemical reactions. For instance, it promotes the monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides . It also participates in the ring-opening reaction of epoxides such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) .
Biochemical Pathways
The biochemical pathways involving this compound are primarily related to its role in organic synthesis . It is involved in the synthesis of phosphates and phosphites through esterification, hydrolysis, and oxidation . It also plays a role in the phosphorylation of amines, alcohols, and sulfoximines .
Pharmacokinetics
As a compound primarily used in organic synthesis, its bioavailability and pharmacokinetic profile may vary depending on the specific context and application .
Result of Action
The result of this compound’s action is largely dependent on the specific chemical reaction it is involved in. For example, in the monoselective ortho-C-H alkylation of N-quinolyl benzamides, it helps facilitate the alkylation process . In the ring-opening reaction of epoxides, it aids in the synthesis of DHAP .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, temperature, pH, and solvent conditions. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .
Properties
IUPAC Name |
dibenzyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFFVHSMHLDSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1033402 | |
| Record name | Dibenzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-08-1 | |
| Record name | Dibenzyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZYLPHOSPHORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65R35LZ0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dibenzyl phosphate?
A1: this compound has the molecular formula C14H15O4P and a molecular weight of 278.24 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using several spectroscopic methods, including Infrared (IR) spectroscopy [].
Q3: How does this compound perform as an additive in Polyvinyl chloride (PVC)?
A3: this compound can be used as a plasticizer and protonating agent in PVC blends with polyaniline []. Thermal analysis suggests that its incorporation influences the thermal stability of the resulting blends.
Q4: Is there a difference in stability among PVC blends containing different phosphate plasticizers?
A4: Yes, thermal analysis studies revealed that PVC/polyaniline blends plasticized with bis(2‐ethylhexyl) hydrogen phosphate exhibited higher thermal stability compared to those plasticized with this compound, diphenyl phosphate, or bis(4‐nitrophenyl) phosphate [].
Q5: Can this compound be used in the synthesis of Dihydroxyacetone phosphate (DHAP)?
A5: Yes, this compound plays a key role in a novel synthesis route for DHAP. This method involves the regioselective ring opening of benzylglycidol using this compound mediated by Lewis acids [, ].
Q6: What role does this compound play in the synthesis of phosphatidic acids?
A6: this compound acts as a nucleophile in the cobalt(salen)-catalyzed ring-opening of terminal epoxides, leading to the formation of phosphatidic acids with excellent regioselectivity [].
Q7: Can this compound be used in carbohydrate chemistry?
A7: Yes, this compound is frequently employed in carbohydrate chemistry for the phosphorylation of glycosyl halides. This reaction allows for the synthesis of various glycosyl phosphates, which are important intermediates in the synthesis of complex carbohydrates [, , , , ].
Q8: How does the reaction of peracetylated glycosyl bromides with this compound proceed?
A8: The reaction proceeds via phase transfer catalysis, employing tetrabutylammonium hydrogen sulfate as the catalyst []. This reaction exhibits complete inversion at the anomeric centers, leading to the stereospecific formation of 1,2-trans-β-D-glycosyl phosphates.
Q9: Are there any reported computational studies related to this compound?
A9: While specific computational studies on this compound itself are limited within the provided research, computational techniques like QSAR could be used to predict the activity and properties of this compound and its derivatives.
Q10: How does modifying the structure of this compound affect its reactivity?
A10: Substituting the benzyl groups in this compound with different alkyl groups impacts the compound's reactivity and physicochemical properties []. For instance, shorter alkyl chains tend to increase water solubility.
Q11: Does the stereochemistry of this compound derivatives impact their activity as glycosidase inhibitors?
A11: Yes, the stereochemistry of 2-deoxy-2-fluoroglycosides with this compound and phosphonate aglycones influences their ability to inactivate retaining α- and β-glycosidases []. For example, β-d-gluco-configured derivatives effectively inactivated β-glucosidases, while α-gluco-configured derivatives acted as slow substrates.
Q12: How stable is this compound under various conditions?
A12: While specific stability data for this compound is not extensively discussed in the provided research, its stability would be influenced by factors like pH, temperature, and presence of other chemical species.
Q13: Are there specific SHE regulations pertaining to this compound?
A13: While specific SHE regulations for this compound are not explicitly mentioned in the research, it's crucial to handle and dispose of this chemical following established laboratory safety guidelines and relevant regulations for chemical substances.
Q14: What analytical methods are used to characterize and quantify this compound?
A15: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chromatographic methods (e.g., High-Performance Liquid Chromatography - HPLC) to characterize and quantify this compound [, , ].
Q15: What is the environmental fate of this compound?
A16: While not extensively studied in the provided research, this compound and its degradation products have been detected in environmental samples, suggesting its potential persistence and bioaccumulation []. Further investigation is needed to assess its long-term environmental impact fully.
Q16: What is the solubility of this compound in different solvents?
A17: this compound's solubility varies depending on the solvent. It exhibits good solubility in organic solvents like benzene [], toluene [], and dichloromethane but is generally less soluble in water.
Q17: Are there alternative reagents to this compound in synthetic chemistry?
A19: Yes, depending on the specific reaction, alternative phosphorylating agents like diphenyl phosphate, bis(2‐ethylhexyl) hydrogen phosphate, or bis(4‐nitrophenyl) phosphate can be employed []. The choice of reagent often depends on factors such as reactivity, selectivity, and ease of purification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)





![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)





